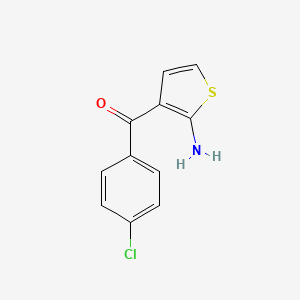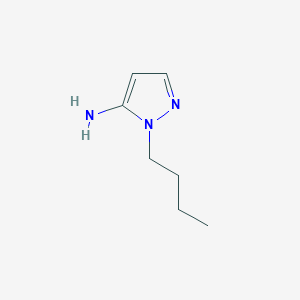
(2-Amino-3-thiényl)(4-chlorophényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(2-Amino-3-thienyl)(4-chlorophenyl)methanone" is a compound of interest in various fields of chemistry and materials science due to its unique structural features and potential applications in the development of new chemical entities and materials. The compound is characterized by the presence of both a thiophene ring and a chlorophenyl group attached to a methanone moiety.
Synthesis Analysis
The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a closely related compound, involves the oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system of H2O2 and TFA. This method highlights a two-step functionalization process for 2-acyl-benzo[b]thiophene derivatives, indicating a similar synthetic approach could be adapted for the target compound (Pouzet et al., 1998).
Molecular Structure Analysis
For closely related compounds, density functional theory (DFT) calculations have been used to analyze the molecular structure, including the equilibrium geometry, bonding features, and vibrational wave numbers. Changes in the molecule due to the substitution of the electron-withdrawing group have been analyzed, providing insights into the structural aspects that could be applicable to "(2-Amino-3-thienyl)(4-chlorophenyl)methanone" (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The compound's reactivity towards sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions has been studied. These reactions allow for further functionalization of the thiophene and chlorophenyl rings, demonstrating its versatile reactivity profile (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, have been analyzed for similar compounds. For instance, the crystal and molecular structures of two 2-aminothiophene derivatives have been reported, offering insights into the intermolecular interactions and hydrogen bonding patterns that could be relevant for "(2-Amino-3-thienyl)(4-chlorophenyl)methanone" (Kubicki et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with nucleophiles, highlight the compound's potential for further chemical modifications and applications in synthetic chemistry. The study of its reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions reveals its potential as a versatile intermediate for organic synthesis (Pouzet et al., 1998).
Applications De Recherche Scientifique
Applications antitumorales et cytotoxiques
Des études ont démontré que certains dérivés du thiazole présentent des activités antitumorales et cytotoxiques. Cela suggère que la (2-Amino-3-thiényl)(4-chlorophényl)méthanone pourrait être explorée comme agent chimiothérapeutique, en particulier pour cibler les cellules cancéreuses de la prostate .
Applications en science des matériaux
Les dérivés du thiophène jouent un rôle essentiel dans le développement des semi-conducteurs organiques. Les propriétés électroniques uniques de la this compound pourraient être exploitées dans la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED) .
Orientations Futures
Indole derivatives, which are structurally similar to “(2-Amino-3-thienyl)(4-chlorophenyl)methanone”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of “(2-Amino-3-thienyl)(4-chlorophenyl)methanone” and its potential applications in medicine.
Propriétés
IUPAC Name |
(2-aminothiophen-3-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLMHMGIVXQGIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349599 |
Source


|
| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55865-51-5 |
Source


|
| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)


![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)



![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)